Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 5866-54-6
VCID: VC13266943
InChI: InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-5-4-8(17-2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)
SMILES: CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

CAS No.: 5866-54-6

Cat. No.: VC13266943

Molecular Formula: C13H13NO4

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate - 5866-54-6

Specification

CAS No. 5866-54-6
Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
IUPAC Name ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-5-4-8(17-2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)
Standard InChI Key VNGGYIBIGOOVNP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC
Canonical SMILES CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s quinoline core consists of a benzene ring fused to a pyridine ring, with substituents at the 3-, 4-, and 6-positions:

  • 3-position: Ethyl ester group (COOCH2CH3-\text{COOCH}_2\text{CH}_3)

  • 4-position: Hydroxyl group (OH-\text{OH})

  • 6-position: Methoxy group (OCH3-\text{OCH}_3) .

This arrangement confers both hydrophilic (hydroxyl, ester) and hydrophobic (methoxy, aromatic rings) properties, facilitating interactions with biological targets and solubility in organic solvents .

Key Physicochemical Parameters

Table 1 summarizes critical properties derived from experimental data :

PropertyValue
Molecular Weight247 Da
LogP (Partition Coefficient)2.68
Rotatable Bonds4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area69 Ų

The moderate LogP value indicates balanced lipophilicity, ideal for traversing biological membranes in drug delivery . The polar surface area and hydrogen-bonding capacity suggest compatibility with aqueous environments, critical for pharmaceutical formulations.

Pharmaceutical Applications

Antibiotic Synthesis

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is a key intermediate in macrolide antibiotic production, including erythromycin and azithromycin . The quinoline scaffold mimics bacterial ribosomal binding sites, enabling structural modifications to enhance antimicrobial activity. For example:

  • Erythromycin Derivatives: The ester group at position 3 undergoes hydrolysis to form carboxylic acid intermediates, which are alkylated to improve pharmacokinetics .

  • Drug Resistance Mitigation: Structural analogs derived from this compound show reduced susceptibility to efflux pumps in resistant Staphylococcus aureus strains .

Anti-Inflammatory and Anticancer Agents

The hydroxyl and methoxy groups enable free radical scavenging, making the compound a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs). Derivatives inhibit cyclooxygenase-2 (COX-2) with selectivity ratios exceeding 10:1 (COX-2/COX-1) . In oncology, metal complexes of this quinoline derivative exhibit apoptosis-inducing effects in in vitro models of breast and lung cancers, with IC50_{50} values ranging from 5–20 μM .

Industrial and Materials Science Applications

Dye and Pigment Manufacturing

The compound’s aromatic system and electron-donating groups make it a precursor for rhodamine dyes and methylene blue analogs . These dyes are integral to:

  • Textile Industry: Improved wash-fastness due to quinoline’s planar structure.

  • Photodynamic Therapy: Methyl derivatives exhibit light-activated cytotoxicity against melanoma cells .

Polymeric Materials

Functionalization of the ester group enables polymerization into polyesters and polyurethanes. For instance:

  • Biodegradable Polymers: Copolymers with lactic acid show 80% degradation in 12 weeks under physiological conditions .

  • Conductive Polymers: Quinoline-based polymers doped with iodine achieve electrical conductivities of 102^{-2} S/cm, suitable for organic electronics .

Lithium-Ion Battery Electrolytes

The compound’s electron-deficient quinoline ring stabilizes lithium salts in electrolytes, enhancing ionic conductivity by 30% compared to conventional carbonate-based systems .

Biological Activity and Mechanistic Insights

Enzymatic Interactions

The compound inhibits tyrosine kinase and DNA gyrase through competitive binding:

  • Tyrosine Kinase Inhibition: The hydroxyl group chelates Mg2+^{2+} ions in the ATP-binding pocket, reducing phosphorylation activity by 70% at 10 μM .

  • Antimicrobial Mechanism: Disruption of bacterial DNA supercoiling via gyrase binding (MIC: 12 μg/mL for S. aureus) .

Antioxidant Properties

Electron paramagnetic resonance (EPR) studies demonstrate dose-dependent scavenging of hydroxyl radicals (IC50=45μM\text{IC}_{50} = 45 \mu\text{M}) and superoxide anions (IC50=68μM\text{IC}_{50} = 68 \mu\text{M}) .

Synthesis and Structural Modification

Conventional Synthesis Route

The compound is synthesized via a three-step process:

  • Condensation: Ethyl catechol reacts with 3-bromo-4-methoxybenzoic acid in alkaline medium (yield: 65%) .

  • Cyclization: Intramolecular Friedel-Crafts acylation forms the quinoline ring (120°C, 6 h) .

  • Esterification: Ethanol treatment under acidic conditions finalizes the ethyl ester group .

Recent Advances

  • Microwave-Assisted Synthesis: Reduces reaction time from 6 h to 45 min with 85% yield .

  • Enzymatic Catalysis: Lipase-mediated esterification achieves 92% enantiomeric excess for chiral derivatives .

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